Dihydrotentoxin

Ion Transport Membrane Biophysics Cyclic Peptide

Dihydrotentoxin is the direct biosynthetic precursor to tentoxin, explicitly lacking its K+ ionophoric activity and exhibiting markedly lower membrane depolarization potency. This differential pharmacology makes it the essential negative control for ion transport specificity studies and the required substrate for enzymatic tentoxin synthesis via dehydrogenase (SEQ ID NO: 18). Researchers investigating photophosphorylation regulation or stomatal function can use it to attribute effects to class-based phenomena, not artifacts. Procure to ensure experimental validity.

Molecular Formula C22H32N4O4
Molecular Weight 416.5 g/mol
CAS No. 54987-63-2
Cat. No. B1227444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotentoxin
CAS54987-63-2
Synonymscyclo(N-methyl-Ala-Leu-N-methyl-Phe-Gly)
cyclo(N-methyl-alanyl-leucyl-N-methyl-phenylalanyl-glycyl)
dihydrotentoxin
Molecular FormulaC22H32N4O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC
InChIInChI=1S/C22H32N4O4/c1-15(2)13-19(25-20(28)16(3)23-4)22(30)26(11-12-27)21(29)18(24-5)14-17-9-7-6-8-10-17/h6-10,12,16,18-19,23-24H,1,11,13-14H2,2-5H3,(H,25,28)/t16-,18+,19-/m0/s1
InChIKeyKMJMUFMAMDFUQZ-UHOSZYNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotentoxin (CAS 54987-63-2): A Core Cyclic Tetrapeptide Precursor in Phytotoxin Biosynthesis


Dihydrotentoxin (CAS 54987-63-2) is a naturally occurring cyclic tetrapeptide produced as a major secondary metabolite by various Alternaria species, most notably Alternaria alternata [1]. It is a key member of a small class of homologous fungal phytotoxins, which also includes tentoxin and isotentoxin [2]. Crucially, dihydrotentoxin is the direct and most abundant biosynthetic precursor to the more widely studied tentoxin [3].

Why Dihydrotentoxin Cannot Be Substituted: Critical Functional Divergence from Tentoxin


While structurally related and co-produced with tentoxin [1], dihydrotentoxin exhibits a distinct and often significantly reduced functional profile across key assays. Simply substituting it with tentoxin or other in-class compounds will lead to erroneous experimental outcomes. Specifically, dihydrotentoxin lacks tentoxin's ability to facilitate potassium ion transport [2] and shows a substantially lower capacity to depolarize membrane potential in plant cells [3]. These functional differences are critical for researchers requiring a compound with a specific, less potent, or orthogonal activity profile within this chemical class. The quantitative evidence below underscores why dihydrotentoxin is a uniquely defined tool, not a generic alternative.

Dihydrotentoxin Procurement Evidence: Quantified Functional Differences vs. Key Analogs


Dihydrotentoxin Has No Effect on Potassium Ion Conductivity in Lipid Bilayers, Unlike Tentoxin

In lipid bilayer membrane assays, tentoxin at concentrations greater than 5 × 10⁻⁷ M selectively increases the ion conductivity for potassium, whereas the natural derivative dihydrotentoxin has no influence on this property at any tested concentration [1].

Ion Transport Membrane Biophysics Cyclic Peptide

Dihydrotentoxin Is a Less Effective Depolarizer of Plant Cell Membrane Potential Than Tentoxin

An electrophysiological study on leaf cells of the aquatic plant Egeria densa demonstrated that while both tentoxin and dihydrotentoxin depolarize the membrane potential in the light, dihydrotentoxin is notably 'less effective' than tentoxin [1].

Plant Electrophysiology Membrane Potential Phytotoxin

Dihydrotentoxin Inhibits Light-Induced Stomatal Opening Less Effectively Than Tentoxin

In a direct comparative assay on Commelina communis epidermal strips, both dihydrotentoxin and tentoxin reduced light-induced stomatal opening at a concentration of 10 mmol m⁻³. However, the effect of dihydrotentoxin was 'to a lesser extent' than that of tentoxin [1]. Both compounds were ineffective in darkness, confirming their light-dependent mechanism.

Stomatal Physiology Photophosphorylation Guard Cell

Dihydrotentoxin and Tentoxin Share a Core Effect on Human Erythrocytes

A comparative study on human erythrocytes revealed that both tentoxin and dihydrotentoxin induce similar effects, including increased membrane lipid fluidity and strongly expressed conformational changes of membrane proteins. The specific action of both toxins was observed at a concentration of 0.01 mmol/l [1].

Erythrocyte Membrane Protein Conformation Membrane Fluidity

Dihydrotentoxin is a Critical Intermediate for Enzymatic Conversion to Tentoxin

A patent describes the enzymatic conversion pathway, where dihydrotentoxin serves as the specific substrate for a tentoxin synthesis-related gene (SEQ ID NO: 18) that dehydrogenates it to produce tentoxin [1]. This establishes a direct and unique precursor-product relationship.

Biosynthesis NRPS Enzymatic Conversion

Key Procurement Scenarios for Dihydrotentoxin Based on Its Differentiated Activity Profile


Plant Electrophysiology: As a Weaker Effector for Studying Membrane Bioenergetics

When investigating the role of photophosphorylation in membrane potential regulation, dihydrotentoxin serves as a less potent alternative to tentoxin. This allows for the study of energy-transfer inhibition without the full depolarizing effect, which may be advantageous for examining subtler physiological responses or for use in dose-response studies [1].

Membrane Biophysics: As a Non-Ionophoric Control for Potassium Transport Studies

In experiments involving lipid bilayer membranes, dihydrotentoxin is the ideal control compound. Its complete lack of influence on potassium ion conductivity, in stark contrast to the potent ionophoric activity of tentoxin [2], makes it an essential tool for validating the specificity of tentoxin's membrane effects.

Metabolic Engineering: As a Critical Precursor for In Vitro Tentoxin Synthesis

For research groups and industrial partners aiming to produce tentoxin through enzymatic or biotechnological methods, dihydrotentoxin is a required substrate. The identified dehydrogenase enzyme (SEQ ID NO: 18) specifically uses dihydrotentoxin to synthesize tentoxin [3], making it an essential procurement item for these specific workflows.

Comparative Phytotoxicity Studies: As an Active but Attenuated In-Class Control

Dihydrotentoxin's ability to impair light-induced stomatal opening and guard cell function [4], albeit less potently than tentoxin, makes it a valuable tool in plant physiology. It allows researchers to confirm that an observed effect is a class-based phenomenon (i.e., common to both tentoxin and dihydrotentoxin) rather than an artifact, providing a robust control for hypothesis testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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